
2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid
Descripción general
Descripción
2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid is a chemical compound with the CAS Number: 897008-27-4 . It has a molecular weight of 169.18 . The IUPAC name for this compound is 2-(3,5-dimethyl-4-isoxazolyl)propanoic acid . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of 2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid is C8H11NO3 . Oxazoles, which this compound is a derivative of, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Physical And Chemical Properties Analysis
2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid is a powder at room temperature . It has a melting point of 105-106 degrees Celsius .Aplicaciones Científicas De Investigación
Biological Activities of Oxazole Derivatives
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .
Antibacterial and Antifungal Potential
Zhang et al. synthesized a chain of some propanoic acid derivatives and examined them for antibacterial and antifungal potential against various strains . Some compounds exhibited potent antibacterial activities but poor antifungal activity .
Anticancer Properties
Oxazole containing compounds have been associated with anticancer properties . The presence of the oxazole ring in the molecular structure of certain compounds has shown to enhance their anticancer activity .
Anti-inflammatory and Antioxidant Properties
Oxazole derivatives have also been associated with anti-inflammatory and antioxidant properties . These properties make them potential candidates for the development of new therapeutic agents .
Antidiabetic Properties
Oxazole derivatives have shown potential in the treatment of diabetes . Their antidiabetic properties have been attributed to their ability to interact with various enzymes and receptors involved in glucose metabolism .
Antiobesity Properties
Oxazole derivatives have also been associated with antiobesity properties . They have shown potential in the treatment of obesity by interacting with various enzymes and receptors involved in lipid metabolism .
Antitubercular Properties
Oxazole derivatives have shown potential in the treatment of tuberculosis . Their antitubercular properties have been attributed to their ability to interact with various enzymes and receptors involved in the tuberculosis bacterium’s metabolism .
Synthesis of New Chemical Entities
Oxazole is used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The utility of oxazole in the synthesis of new chemical entities has increased in the past few years .
Safety and Hazards
Mecanismo De Acción
Target of Action
A related compound has shown potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
Molecular simulation studies of related compounds suggest a desirable fitting pattern in the lmptr1 pocket, characterized by lower binding free energy .
Result of Action
Related compounds have shown significant antiproliferative effects, suggesting potential cytotoxic activity .
Propiedades
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4(8(10)11)7-5(2)9-12-6(7)3/h4H,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRVUMXOCHIWOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({1,3-dibenzyl-2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid](/img/structure/B3388819.png)
![2-({5-[(Naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B3388825.png)
![2-{[4-(2-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3388838.png)
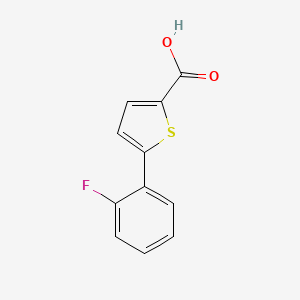
![4-[(1-Ethylpiperidin-3-yl)oxy]aniline](/img/structure/B3388857.png)

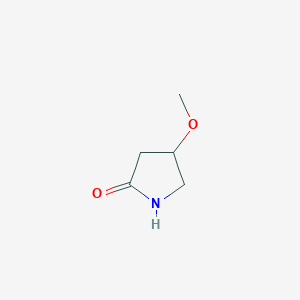
![Bicyclo[2.1.1]hexan-2-ol, 2-(aminomethyl)-, hydrochloride](/img/structure/B3388872.png)

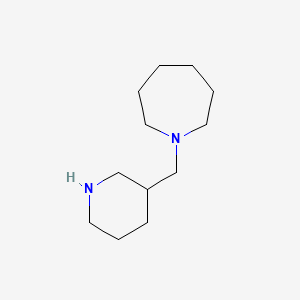
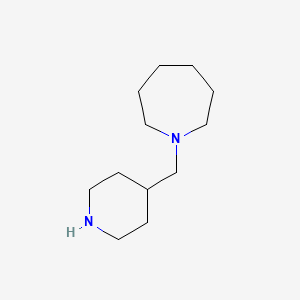
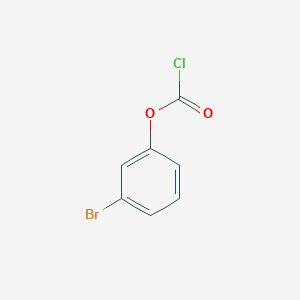

![6-Iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3388897.png)